molecular formula C11H11F2N3 B1418563 5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS No. 1154584-17-4

5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Cat. No. B1418563
M. Wt: 223.22 g/mol
InChI Key: ASWJREVRPRDELF-UHFFFAOYSA-N
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Description

The compound “5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole” is a complex organic molecule that contains a pyrrolidine ring and a benzimidazole ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Benzimidazole is a fused aromatic ring that consists of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a benzimidazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole” would depend on the specific arrangement of atoms and functional groups in the molecule. Pyrrolidine derivatives generally have properties influenced by the pyrrolidine ring and any attached functional groups .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structure of Derivatives : Research has involved the synthesis and structural characterization of derivatives related to 5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole. For instance, potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate was synthesized and structurally characterized, used for preparing bis(diimine) ligands containing different diimine fragments (Il’icheva et al., 2017).

  • Molecular and Spectroscopic Characterization : The compound 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was synthesized, and both this compound and its derivatives were characterized using IR, NMR, and UV-vis spectroscopy. Their solid-state structure was determined by single-crystal X-ray diffraction. Quantum chemical calculations were also performed for theoretical characterization (Özdemir, Dayan, & Demirmen, 2016).

Chemical Properties and Applications

  • Development of Chemosensors : A ratiometric fluorescent sensor based on a simple benzimidazole platform, specifically 6-imidazo-2-yl-5,6-dihydro-benzo[4,5]imidazo[1,2-c]quinazoline, was synthesized. It demonstrated selective sensing of Al3+ ions in aqueous DMSO, showcasing the compound's potential in developing sensitive and selective chemosensors (Jeyanthi, Iniya, Krishnaveni, & Chellappa, 2013).

  • Antimicrobial and Anticancer Activities : Compounds like 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and their derivatives have been investigated for their antimicrobial activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015). Additionally, studies on substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents have been conducted, showing their potential in cancer treatment (Farah et al., 2011).

Future Directions

Pyrrolidine and its derivatives, including “5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole”, may have potential for future research and development in medicinal chemistry due to their diverse biological activities . Further studies could explore the synthesis, biological activities, and potential applications of this compound.

properties

IUPAC Name

5,6-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-6-4-9-10(5-7(6)13)16-11(15-9)8-2-1-3-14-8/h4-5,8,14H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWJREVRPRDELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC(=C(C=C3N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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